molecular formula C12H12N2O2 B186778 Ethyl 1-phenyl-1H-pyrazole-3-carboxylate CAS No. 115315-95-2

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B186778
CAS No.: 115315-95-2
M. Wt: 216.24 g/mol
InChI Key: HNQSUSPWELMLBU-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, agriculture, and material science .

Scientific Research Applications

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Future Directions

The future directions for research on Ethyl 1-phenyl-1H-pyrazole-3-carboxylate could involve further exploration of its antimicrobial properties , as well as its potential anti-inflammatory effects . Additionally, more studies could be conducted to understand its synthesis and chemical reactions .

Mechanism of Action

Target of Action

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, a derivative of pyrazole, has been found to exhibit antimicrobial activity . The primary targets of this compound are various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are known to cause a variety of infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.

Mode of Action

It is known that pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of the bacteria, thereby exerting its antimicrobial effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of pharmacological properties . Given the compound’s antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to their death or growth inhibition .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . This is evidenced by its antimicrobial activity against various bacterial strains . The molecular and cellular effects of the compound’s action likely involve disruption of essential bacterial processes, leading to cell death or growth inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under reflux conditions in ethanol, yielding the desired pyrazole derivative . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of transition-metal catalysts, such as palladium or copper, can also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, alcohols, aldehydes, and various substituted pyrazole derivatives .

Properties

IUPAC Name

ethyl 1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSUSPWELMLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423718
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115315-95-2
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115315-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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